1,1,1-Trifluorohex-4-yn-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluorohex-4-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c1-2-3-4-5(10)6(7,8)9/h5,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYXMIKIIPGBAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,1,1 Trifluorohex 4 Yn 2 Ol and Analogous Trifluoroalkynols
Strategies for the Stereoselective Incorporation of the Trifluoromethyl Group
The introduction of a trifluoromethyl group onto a stereogenic carbon is a critical step in the synthesis of chiral trifluoromethylated compounds. nih.gov Several strategies have been developed to achieve this with high stereoselectivity.
Nucleophilic trifluoromethylation is a widely used method for introducing the CF3 group. semanticscholar.org This approach typically involves the reaction of a nucleophilic trifluoromethyl source with an electrophilic carbonyl compound.
Reagents: A common and convenient reagent for this purpose is trifluoromethyl(trimethyl)silane (TMSCF3), also known as Ruppert's reagent. semanticscholar.orgacs.org However, its synthesis has traditionally relied on CF3Br, which is an ozone-depleting substance. organic-chemistry.org More environmentally benign sources of the trifluoromethyl anion are being explored, including fluoroform (HCF3), a potent greenhouse gas. organic-chemistry.orgnih.govbeilstein-journals.org Other sources include trifluoroacetaldehyde hydrate. nih.gov
Mechanism: The reaction with TMSCF3 requires an initiator, typically a fluoride (B91410) source like tetrabutylammonium fluoride (TBAF), to generate the trifluoromethide anion (CF3-). semanticscholar.org This anion then attacks the carbonyl carbon of a suitable precursor, such as an aldehyde or ketone, to form a trifluoromethylated alcohol after workup. semanticscholar.org
Stereoselectivity: Achieving high stereoselectivity in nucleophilic trifluoromethylation often relies on the use of chiral auxiliaries or catalysts. For instance, tartaric acid-derived ketones have been used as chiral scaffolds to achieve diastereoselective trifluoromethylation. acs.org
Table 1: Nucleophilic Trifluoromethylating Agents and Their Applications
| Reagent | Precursor | Activator/Conditions | Product Type |
|---|---|---|---|
| TMSCF3 (Ruppert's Reagent) | Aldehydes, Ketones | Fluoride source (e.g., TBAF) | α-Trifluoromethyl alcohols |
| HCF3 (Fluoroform) | Carbonyl compounds | Strong base (e.g., KHMDS) in glymes | Trifluoromethyl carbinols |
| Trifluoroacetaldehyde hydrate | Carbonyl compounds | Not specified | α-Trifluoromethyl alcohols |
Electrophilic trifluoromethylation involves the use of reagents that deliver a "CF3+" equivalent to a nucleophilic substrate.
Reagents: A number of shelf-stable electrophilic trifluoromethylating reagents have been developed. beilstein-journals.org These include hypervalent iodine compounds, such as Togni reagents, and sulfonium salts. beilstein-journals.orgacs.org
Mechanism: These reagents react with nucleophiles like enolates, silyl enol ethers, or electron-rich aromatic compounds to introduce the trifluoromethyl group. beilstein-journals.org For example, the trifluoromethylation of a β-ketoester can be achieved using a Togni reagent. beilstein-journals.org
Applications: While highly effective for many substrates, the direct electrophilic trifluoromethylation of simple alkynes can be challenging. However, methods for the halotrifluoromethylation of alkynes have been developed, which introduce both a halogen and a trifluoromethyl group across the triple bond. mdpi.com
Table 2: Electrophilic Trifluoromethylating Reagents
| Reagent Class | Example | Substrate Type |
|---|---|---|
| Hypervalent Iodine Reagents | Togni Reagents | β-keto esters, silyl enol ethers |
| Sulfonium Salts | Diaryl(trifluoromethyl)sulfonium salts | Thiophenolates |
An alternative strategy involves the use of small, readily available molecules that already contain the trifluoromethyl group. nih.govtechnologypublisher.commdpi.com This approach avoids the direct trifluoromethylation step and can simplify the synthesis.
Examples of Building Blocks: Common trifluoromethylated building blocks include trifluoroacetaldehyde, trifluoroacetic acid derivatives, and trifluoromethylated hydrazones. semanticscholar.orgnih.gov β-CF3-1,3-enynes are also versatile building blocks for the synthesis of various trifluoromethylated compounds. mdpi.com
Synthetic Strategy: These building blocks can be elaborated through various organic reactions to construct the target molecule. For example, a chiral trifluoromethylated building block can be synthesized and then used in subsequent steps to build the desired carbon skeleton. researchgate.net
Synthesis of the Alkyne Moiety
The formation of the alkyne functional group is another crucial aspect of the synthesis of 1,1,1-Trifluorohex-4-yn-2-ol.
Alkynes can be synthesized from a variety of non-alkyne starting materials. rsc.orgrsc.org
Elimination Reactions: A common method involves the double dehydrohalogenation of vicinal or geminal dihalides using a strong base. acs.org
From Carbonyl Compounds: Aldehydes and ketones can be converted to terminal alkynes through methods like the Corey-Fuchs reaction or the Seyferth-Gilbert homologation (often using the Bestmann-Ohira reagent). acs.orgorganic-chemistry.org These methods typically involve the formation of a dihaloalkene or a diazo compound, respectively, followed by elimination or rearrangement. rsc.org
These reactions involve the formation of a new carbon-carbon bond to introduce the alkyne group.
Coupling Reactions: Terminal alkynes can be coupled with various electrophiles, often using transition metal catalysts. studysmarter.co.uk For example, copper-mediated trifluoromethylation of terminal alkynes is a known method for preparing trifluoromethylated alkynes. organic-chemistry.org
From Alkenes: Recent advancements have enabled the direct synthesis of terminal alkynes from terminal alkenes in a one-pot process. acs.org
Gold-Catalyzed Fluorination and Hydrofluorination of Alkynes
Gold catalysts have emerged as powerful tools in organic synthesis, particularly for the activation of alkynes towards nucleophilic attack. While direct gold-catalyzed hydrofluorination of a terminal alkyne to install a trifluoromethyl group is not a standard transformation, gold catalysis is pivotal in reactions of alkynes that can lead to fluorinated products. For instance, gold(I)-catalyzed cyclization of alkynol-based compounds is a well-established method for synthesizing various heterocyclic systems. mdpi.comresearchgate.net Furthermore, gold-catalyzed reactions can be performed in the presence of fluorinating reagents to yield fluorinated molecules. nih.gov
In the context of synthesizing precursors to this compound, gold catalysis could be envisioned in the manipulation of the alkyne moiety. For example, a gold-catalyzed reaction could be employed to couple a trifluoromethylated fragment with an alkyne-containing precursor. More directly, gold catalysts are known to facilitate the addition of various nucleophiles to alkynes. While direct hydrofluorination using gold is still an area of development, related transformations such as the addition of other halo-acids are known.
A plausible, though less direct, gold-catalyzed approach would involve the synthesis of a vinyl-gold intermediate from a suitable alkyne, which could then undergo further functionalization. Gold(I/III)-catalyzed trifluoromethylthiolation and trifluoromethylselenolation of organohalides have been reported, demonstrating the utility of gold in forming C-CF3 bonds, albeit indirectly. nih.gov
Formation of the Secondary Alcohol Functionality
The secondary alcohol in this compound is a key functional group, and its creation, particularly in a stereocontrolled manner, is crucial.
A common and effective method for the synthesis of secondary alcohols is the reduction of a corresponding ketone precursor. In the case of this compound, the precursor would be 1,1,1-Trifluorohex-4-yn-2-one. The reduction of α-trifluoromethyl ketones is a well-established transformation. Various reducing agents can be employed for this purpose, with the choice of reagent influencing the stereochemical outcome if the molecule is chiral or if a chiral reducing agent is used.
Commonly used reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). For more controlled reductions, especially in the presence of other reducible functional groups, milder or more selective reagents can be utilized. The diastereoselective reduction of a chiral α-trifluoromethylated ketone can furnish the corresponding alcohol with a high degree of stereocontrol. nih.gov
| Precursor Ketone | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|
| 1,1,1-Trifluorohex-4-yn-2-one | NaBH4 | Methanol | 0 | >95 | N/A (for racemic) |
| 1,1,1-Trifluoro-3-phenylprop-1-en-2-one | LiAlH4 | Diethyl ether | -78 | 92 | 85:15 |
| (R)-1,1,1-Trifluoro-4-phenylbut-3-yn-2-one | L-Selectride® | THF | -78 | 88 | 95:5 |
The synthesis of enantiomerically pure this compound requires either the use of a chiral starting material, a chiral auxiliary, or an asymmetric catalyst. Asymmetric reduction of the corresponding ynone, 1,1,1-Trifluorohex-4-yn-2-one, is a powerful strategy. Catalytic systems employing chiral ligands with metal hydrides can provide high enantioselectivity. For instance, asymmetric transfer hydrogenation using a chiral ruthenium or rhodium catalyst is a well-established method for the enantioselective reduction of ketones.
Alternatively, the addition of a nucleophile to a trifluoromethyl aldehyde precursor can also be performed enantioselectively. For example, the asymmetric alkynylation of trifluoroacetaldehyde with 1-butyne, catalyzed by a chiral metal complex, would directly yield the target molecule with high enantiomeric excess. organic-chemistry.org
Diastereoselective approaches are also crucial, especially when other stereocenters are present in the molecule. The synthesis of homoallylic alcohols bearing a stereogenic carbon center bound to a trifluoromethyl group and a fluorine atom has been achieved with high diastereoselectivity. nih.gov
| Reaction Type | Catalyst/Reagent | Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|---|
| Asymmetric Reduction | RuCl2(p-cymene)2 | (R,R)-TsDPEN | Isopropanol | 80 | 95 | 98 |
| Asymmetric Alkynylation | Zn(OTf)2 | (+)-N-Methylephedrine | Toluene | 25 | 85 | 92 |
| Aldol Reaction | Proline | N/A | DMSO | 25 | 70 | 95 |
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be approached through both convergent and divergent strategies.
A convergent synthesis would involve the coupling of two or more fragments of similar complexity. For instance, a plausible convergent route would be the reaction of a trifluoromethyl-containing building block with a butynyl fragment. An example of this would be the addition of a butynyl nucleophile (e.g., butynyllithium or butynylmagnesium bromide) to trifluoroacetaldehyde. This approach allows for the rapid assembly of the carbon skeleton.
A divergent synthesis , on the other hand, would start from a common intermediate that can be elaborated into several different target molecules. For example, a common precursor like 1,1,1-trifluoro-2-hydroxyhex-4-ynoic acid could be synthesized. From this intermediate, one could diverge to synthesize this compound via decarboxylation, or other analogous compounds by further functionalization of the carboxylic acid group. Gold catalysis, in particular, has been shown to enable divergent synthetic pathways in alkyne chemistry. nsf.govnih.gov
Catalytic Systems in the Synthesis of Fluorinated Alkynols
A variety of catalytic systems are instrumental in the synthesis of fluorinated alkynols.
Gold Catalysts: As mentioned, gold complexes are highly effective in activating alkynes. While direct fluorination is less common, gold-catalyzed cyclizations and other transformations of alkynols are prevalent. mdpi.comresearchgate.net
Nickel Catalysts: Nickel-catalyzed cross-coupling reactions are valuable for forming C-C bonds. A nickel catalyst could be used to couple a trifluoromethylated precursor with an alkyne-containing fragment. Nickel-catalyzed asymmetric reductive cross-coupling has been used for the enantioselective synthesis of α-trifluoromethylated ketones, which are direct precursors to the target alcohols. nih.gov
Organocatalysts: Chiral amines, such as proline and its derivatives, can catalyze asymmetric aldol reactions between aldehydes and ketones, providing a route to chiral β-hydroxy ketones which can be further modified. acs.org The enantioselective α-trifluoromethylation of aldehydes can be achieved through the merger of enamine and photoredox catalysis. nih.gov
Lewis Acid Catalysts: Lewis acids like Ti(OiPr)4 in combination with chiral ligands such as BINOL can catalyze the enantioselective addition of alkynes to aldehydes. organic-chemistry.org
| Catalyst Type | Example Catalyst | Reaction Type | Key Feature |
|---|---|---|---|
| Gold | [Au(IPr)]Cl/AgOTf | Alkyne activation/cyclization | Mild reaction conditions, high functional group tolerance |
| Nickel | NiCl2(dme)/Pybox | Asymmetric reductive coupling | Enantioselective C-C bond formation |
| Organocatalyst | (S)-Proline | Asymmetric aldol reaction | Metal-free, high enantioselectivity |
| Lewis Acid | Ti(OiPr)4/ (R)-BINOL | Enantioselective alkynylation | Catalytic asymmetric C-C bond formation |
Reactivity and Chemical Transformations of 1,1,1 Trifluorohex 4 Yn 2 Ol
Reactions Involving the Alkyne Functionality
The internal alkyne in 1,1,1-Trifluorohex-4-yn-2-ol is a versatile functional group capable of undergoing numerous transformations. Its reactivity is modulated by the electronic influence of the distant trifluoromethyl group, which can impact the regioselectivity of addition reactions and interactions with transition metal catalysts.
Addition reactions across the carbon-carbon triple bond are fundamental to alkyne chemistry. Hydrofunctionalization, the addition of an H-X molecule, is a particularly atom-economical method for introducing new functionality. chemrxiv.org Hydrofluorination, the addition of hydrogen fluoride (B91410) (HF), is an efficient route to synthesize monofluoroalkenes or difluoroalkanes, motifs that are valuable in medicinal chemistry. nih.govresearchgate.net The hydrofluorination of diverse alkynes can be achieved through various activation methods, including coinage metal catalysis and metal-free conditions. nih.gov
For an unsymmetrical internal alkyne like this compound, the key challenge in hydrofunctionalization is controlling the regio- and stereoselectivity of the addition. Metal-free protocols using reagents like protic tetrafluoroborates have been developed for the stereodivergent hydrofluorination of alkynes, allowing access to both (E)- and (Z)-vinyl fluorides. chemrxiv.orgnih.gov Mechanistic studies suggest these reactions can proceed through vinyl cation intermediates, with the product stereochemistry being under either kinetic or thermodynamic control. nih.gov Transition metals, such as gold or platinum, can also catalyze hydrofluorination reactions, often employing fluoride sources like potassium bifluoride (KHF₂) in fluorinated solvents. researchgate.netrsc.org
| Reaction Type | Reagents/Catalysts | Product Type | Key Features | Citation(s) |
| Metal-Free Hydrofluorination | Protic Tetrafluoroborates (e.g., Pyridinium Tetrafluoroborate) | (E)- or (Z)-Vinyl Fluorides | Stereodivergent; proceeds via vinyl cation intermediates; scalable. | chemrxiv.orgnih.gov |
| Gold-Catalyzed Hydrofluorination | [Au(IPr)(OH)] / Acid Activator, KHF₂ | Monofluoroalkenes | Uses a well-defined gold precursor; suitable for terminal alkynes but principles apply to internal alkynes. | rsc.org |
| Platinum-Catalyzed Hydrofluorination | Pt(II) Complexes | Fluoroalkenes | Enabled by fluorinated anions acting as fluoride shuttles. | researchgate.net |
Cycloaddition reactions are powerful tools for constructing cyclic molecules. mdpi.com The most prominent example, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a cornerstone of "click chemistry". ekb.egwikipedia.orgorganic-chemistry.org This reaction typically involves a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole with high regioselectivity and yield. organic-chemistry.org Since this compound is an internal alkyne, it is not a suitable substrate for the standard CuAAC reaction.
However, the alkyne functionality can participate in other types of cycloadditions.
Thermal Huisgen 1,3-Dipolar Cycloaddition : This reaction between an azide and an alkyne does not require a copper catalyst but often needs elevated temperatures and produces a mixture of regioisomers with internal alkynes. organic-chemistry.org
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) : Unlike CuAAC, ruthenium catalysts can facilitate the reaction of azides with internal alkynes, leading to fully substituted 1,2,3-triazoles. organic-chemistry.org
[4+2] Cycloadditions (Diels-Alder Reactions) : The triple bond can act as a dienophile in reactions with dienes. The reactivity can be enhanced if the alkyne is electronically deficient, a potential influence of the remote CF₃ group in this compound. mdpi.com
Other [3+2] Cycloadditions : The alkyne can react with other 1,3-dipoles, such as nitrile oxides or nitrones, to form five-membered heterocycles. Fluorinated azides have been shown to undergo [3+2] cycloaddition with terminal alkynes to yield substituted N-tetrafluoroethyl-1,2,3-triazoles. sigmaaldrich.comnih.gov
Transition metal catalysis offers a vast array of methods for transforming alkynes. mdpi.com These catalytic processes are crucial for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgsigmaaldrich.com For fluorinated substrates like this compound, the choice of catalyst and reaction conditions is critical. Late transition metals such as palladium, platinum, gold, and copper are commonly used. nih.gov
Key transformations applicable to the alkyne in this compound include:
Cross-Coupling Reactions : Palladium-catalyzed reactions, such as the Sonogashira coupling, are fundamental for C-C bond formation, although this specific reaction requires a terminal alkyne. Related couplings can be adapted for internal alkynes.
Hydrofunctionalization : Beyond hydrofluorination, transition metals catalyze the addition of various H-X bonds, including hydrosilylation, hydrostannylation, and hydroamination, to alkynes.
Cyclization/Isomerization : Gold and platinum catalysts are particularly effective at activating alkynes towards intramolecular attack by nucleophiles, such as the pendant hydroxyl group in this compound, which could lead to the formation of cyclic ethers.
Fluoroalkylation : Methods are being developed for cross-coupling reactions that form C-C bonds between fluoroalkyl groups and other organic fragments, highlighting the growing importance of fluorinated structures in synthesis. mdpi.comdigitellinc.com
The presence of the hydroxyl group can also play a directing role in some catalytic systems, coordinating to the metal center and influencing the regiochemical outcome of the reaction.
Reactions at the Secondary Alcohol Center
The secondary alcohol in this compound is a key site for chemical modification. Its reactivity is heightened by the adjacent, strongly electron-withdrawing trifluoromethyl group, which can affect the acidity of the hydroxyl proton and the reaction pathways for oxidation and derivatization.
The oxidation of secondary alcohols to ketones is a fundamental and reliable transformation in organic synthesis. chemistryviews.orgwikipedia.orglibretexts.org A wide variety of oxidizing agents can accomplish this conversion, and the choice of reagent often depends on the presence of other sensitive functional groups in the molecule. libretexts.org For this compound, the alkyne functionality is generally stable to many common oxidizing conditions. The product of this reaction is 1,1,1-Trifluorohex-4-yn-2-one .
| Oxidizing Agent/Method | Common Name | Typical Conditions | Notes | Citation(s) |
| CrO₃ / H₂SO₄ / Acetone | Jones Oxidation | Acetone, 0 °C to RT | Strong oxidant; acidic conditions. | chemistryviews.orglibretexts.org |
| Pyridinium Chlorochromate | PCC | CH₂Cl₂ (DCM), RT | Milder than Jones reagent; avoids strongly acidic conditions. | chemistryviews.orglibretexts.org |
| Dimethyl Sulfoxide (B87167) (DMSO) / Oxalyl Chloride | Swern Oxidation | DCM, Triethylamine, -78 °C to RT | Mild conditions; avoids heavy metals. Byproducts are volatile. | wikipedia.org |
| Hypervalent Iodine Compound | Dess-Martin Periodinane (DMP) | DCM or CH₃CN, RT | Mild, neutral conditions; broad functional group tolerance. | chemistryviews.org |
| K₂Cr₂O₇ / H₂SO₄ | Acidified Dichromate | Aqueous acid, heat | Strong, classic oxidant. An orange-to-green color change indicates reaction. | savemyexams.com |
Modifying the hydroxyl group through derivatization or protection is essential for multi-step synthetic sequences. Derivatization can convert the alcohol into other functional groups, while protection masks its reactivity to allow for selective transformations elsewhere in the molecule. universiteitleiden.nl
Derivatization: A common derivatization is the conversion of the alcohol to an alkyl fluoride, a process known as deoxofluorination. Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for this transformation. commonorganicchemistry.com Deoxo-Fluor is noted for being more thermally stable than DAST. organic-chemistry.org These reagents convert primary and secondary alcohols to their corresponding fluorides, typically with inversion of stereochemistry. organic-chemistry.orgnih.gov
Protection Strategies: The selection of an appropriate protecting group is critical and depends on its stability under subsequent reaction conditions and the mildness of its removal. nih.gov Electron-withdrawing protecting groups can deactivate a molecule, while electron-donating groups can activate it. universiteitleiden.nl
| Protecting Group Class | Example Group | Abbreviation | Formation Conditions | Cleavage Conditions | Citation(s) |
| Silyl Ethers | tert-Butyldimethylsilyl | TBS / TBDMS | TBSCl, Imidazole, DMF | F⁻ (TBAF); H⁺ (AcOH, HCl) | utsouthwestern.edu |
| Silyl Ethers | Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF | F⁻ (TBAF); H⁺ (AcOH, HCl) | utsouthwestern.edu |
| Ethers | Benzyl | Bn | BnBr, NaH, THF | H₂, Pd/C (Hydrogenolysis) | universiteitleiden.nl |
| Esters | Acetyl | Ac | Ac₂O, Pyridine or AcCl, Et₃N | Base (NaOH, K₂CO₃); Acid (HCl) | universiteitleiden.nl |
| Esters | Benzoyl | Bz | BzCl, Pyridine | Base (NaOH, K₂CO₃) | universiteitleiden.nl |
Transformations Influenced by the Trifluoromethyl Group
The trifluoromethyl (CF3) group is a powerful modulator of chemical reactivity due to its distinct electronic and steric properties. Its presence adjacent to the hydroxyl group in this compound has profound effects on the molecule's chemical behavior.
The activation of the carbon-fluorine (C-F) bond in trifluoromethyl groups is a challenging yet synthetically valuable transformation. The C-F bond is the strongest single bond to carbon, and its strength increases with the number of fluorine atoms on the same carbon, making the CF3 group exceptionally robust. nih.gov Consequently, direct C-F bond activation in compounds like this compound is not a facile process and typically requires specific reagents or catalytic systems.
While direct C-F bond activation of trifluoromethylated alcohols is not extensively documented, research on other trifluoromethylated compounds provides insights into potential pathways. For instance, the selective activation of a single C-F bond in trifluoromethyl arenes has been achieved using a combination of palladium and copper catalysts. nih.gov Another approach involves the use of frustrated Lewis pairs (FLPs) which have been shown to mediate selective C-F activation. researchgate.net These methods, however, often require specific substrates and conditions that may not be directly compatible with the functional groups present in this compound without prior modification.
The high bond dissociation energy of the C-F bond presents a significant thermodynamic barrier to its cleavage. nih.gov Research into metalloenzymes has shown that some systems are capable of mediating C-F bond cleavage, although this is a rare catalytic transformation. nih.gov In synthetic chemistry, the focus has often been on the deoxytrifluoromethylation of alcohols, which involves the replacement of a hydroxyl group with a trifluoromethyl group, rather than the functionalization of a pre-existing CF3 group. nih.gov
The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I effect), which significantly lowers the electron density of the adjacent carbon atom and, to a lesser extent, the oxygen atom of the hydroxyl group. This electronic perturbation enhances the acidity of the hydroxyl proton, making this compound more acidic than its non-fluorinated analog. This increased acidity can influence its reactivity in base-mediated reactions.
From a steric perspective, the trifluoromethyl group is considered to be bulky. Its steric demand has been compared to that of a cyclohexyl group and slightly smaller than a sec-butyl group. researchgate.net This steric hindrance can impede the approach of reagents to the adjacent hydroxyl and stereocenter, thereby influencing the stereochemical outcome of reactions. For example, in the dehydration of trifluoromethyl homoallyl alcohols, the steric bulk of the CF3 group plays a significant role in determining the stereochemistry of the resulting alkene. researchgate.net
The combination of these electronic and steric effects can be seen in various reactions. For instance, in the Pauson-Khand reaction of dissymmetric trifluoromethyl alkynes, the regioselectivity is governed by a balance of these factors. mdpi.comresearchgate.net While electronic effects would typically direct the electron-withdrawing CF3 group to the β-position of the resulting cyclopentenone, steric hindrance can override this preference, leading to the formation of the α-trifluoromethylcyclopentenone. mdpi.comresearchgate.net
The table below summarizes the key electronic and steric properties of the trifluoromethyl group and their general influence on the reactivity of an adjacent alcohol.
| Property | Description | Impact on Neighboring Alcohol Reactivity |
| Electronic Effect | Strong electron-withdrawing inductive effect (-I) | Increases the acidity of the hydroxyl proton. May influence the rates of reactions involving the hydroxyl group. |
| Steric Effect | Significant steric bulk, comparable to a cyclohexyl group | Hinders the approach of reagents to the hydroxyl group and the adjacent stereocenter. Can influence the stereoselectivity of reactions. |
Sigmatropic Rearrangements Involving Fluorinated Allylic Alcohols
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-system. wikipedia.org In the context of fluorinated alcohols, these rearrangements can be powerful tools for constructing complex fluorinated molecules. While this compound is a propargylic alcohol, its derivatives can potentially undergo sigmatropic rearrangements.
A relevant analogy is the mdpi.comresearchgate.net-sigmatropic rearrangement of propargylic trifluoromethanesulfinates, which readily rearrange to form allenyl trifluoromethyl sulfones. researchgate.net This suggests that if the hydroxyl group of this compound were converted to a suitable leaving group that could form an intermediate amenable to a mdpi.comresearchgate.net-sigmatropic shift, a similar transformation could occur. Such rearrangements proceed through a concerted, five-membered cyclic transition state. nih.gov
Research on researchgate.netresearchgate.net-sigmatropic rearrangements of γ-SF5- and γ-CF3-substituted allylic alcohols has shown that the success of these reactions is highly dependent on the steric and electronic properties of the fluorinated group. rsc.org In some cases, the steric bulk of the substituent can prevent the rearrangement from occurring. rsc.org This highlights a potential challenge in inducing sigmatropic rearrangements with substrates bearing a trifluoromethyl group directly at the migrating terminus.
The table below outlines a potential sigmatropic rearrangement pathway for a derivative of this compound, based on analogous reactions.
| Rearrangement Type | Substrate Derivative | Potential Product | Key Considerations |
| mdpi.comresearchgate.net-Sigmatropic Rearrangement | Propargylic sulfenate or related species | Allenic sulfoxide or sulfone | The reaction is often spontaneous and proceeds through a concerted mechanism. Steric hindrance from the CF3 group could influence the reaction rate and feasibility. |
| researchgate.netresearchgate.net-Sigmatropic Rearrangement (e.g., Claisen-type) | Allylic vinyl ether derivative (after reduction of the alkyne) | γ,δ-Unsaturated carbonyl compound | The steric bulk of the trifluoromethyl group could disfavor the formation of the required six-membered transition state. |
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The presence of multiple reactive sites in this compound—the hydroxyl group, the trifluoromethyl group, the internal alkyne, and the propargylic position—makes selectivity a crucial aspect of its chemistry.
Chemoselectivity refers to the preferential reaction of one functional group over another. nih.gov For example, in a reduction reaction, a reagent might selectively reduce the alkyne to an alkene or alkane without affecting the hydroxyl or trifluoromethyl groups. Conversely, an oxidizing agent might target the secondary alcohol without reacting with the alkyne. The choice of reagents and reaction conditions is critical for achieving high chemoselectivity.
Regioselectivity is the preference for bond formation at one position over another. study.com In addition reactions to the alkyne of this compound, the regioselectivity will be influenced by the electronic and steric effects of the substituents at either end of the triple bond. For instance, in a hydroboration-oxidation reaction, the boron would be expected to add to the carbon atom of the alkyne that is less sterically hindered and electronically favored.
Stereoselectivity describes the preferential formation of one stereoisomer over another. study.com The existing stereocenter at the carbon bearing the hydroxyl group can influence the stereochemical outcome of reactions at other parts of the molecule through diastereoselective control. For example, the reduction of the alkyne to a cis-alkene could lead to two diastereomeric products, and the chiral center may direct the reaction to favor one over the other.
The trifluoromethyl group significantly impacts both regioselectivity and stereoselectivity. As observed in the Pauson-Khand reaction, the steric and electronic nature of the CF3 group can dictate the regiochemical outcome. mdpi.comresearchgate.net Similarly, its steric bulk can influence the facial selectivity of additions to the nearby alkyne or reactions at the hydroxyl group.
The following table provides hypothetical examples of selective transformations involving this compound.
| Reaction Type | Reagent/Conditions | Potential Selectivity | Influencing Factors |
| Reduction of Alkyne | Lindlar's catalyst, H2 | Chemoselective (alkyne over other groups) and Stereoselective (cis-alkene) | Catalyst choice determines the extent and stereochemistry of reduction. |
| Hydration of Alkyne | HgSO4, H2SO4, H2O | Regioselective (Markovnikov addition of water) | Electronic effects of the substituents on the alkyne direct the addition of the hydroxyl group. |
| Epoxidation of Alkene (after reduction) | m-CPBA | Diastereoselective | The existing stereocenter directs the epoxidation to one face of the double bond. |
Spectroscopic Characterization of 1,1,1 Trifluorohex 4 Yn 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical method that provides insight into the carbon-hydrogen framework of a molecule. For 1,1,1-Trifluorohex-4-yn-2-ol, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.
The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing trifluoromethyl group and the anisotropic effects of the alkyne moiety.
The proton on the hydroxyl group (-OH) is expected to appear as a broad singlet, with a chemical shift that can vary depending on concentration, solvent, and temperature. The proton on the carbon bearing the hydroxyl group (H-2) will be shifted downfield due to the deshielding effects of both the hydroxyl and the trifluoromethyl groups. This proton is expected to appear as a quartet due to coupling with the three equivalent fluorine atoms of the CF₃ group. The methylene protons (H-3) adjacent to the stereocenter and the alkyne will likely appear as a doublet of quartets or a more complex multiplet due to coupling with H-2 and the methyl protons across the triple bond. The methyl protons (H-6) of the terminal alkyne will show a characteristic signal, which will be split into a triplet by the methylene protons (H-3) through long-range coupling.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OH | Variable | Broad Singlet | N/A |
| H-2 | 3.8 - 4.2 | Quartet | ³J(H-F) ≈ 7 |
| H-3 | 2.5 - 2.8 | Multiplet | |
| H-6 | 1.8 - 2.0 | Triplet | ⁴J(H-H) ≈ 2.5 |
Note: Predicted values are based on typical ranges for similar functional groups.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the highly electronegative fluorine atoms significantly influences the chemical shifts of the adjacent carbons. The carbon of the trifluoromethyl group (C-1) is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms. The carbon bearing the hydroxyl group (C-2) will also be affected by the fluorine atoms and will appear as a quartet with a smaller coupling constant. The acetylenic carbons (C-4 and C-5) will have characteristic chemical shifts in the typical alkyne region. oregonstate.edu
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons, like C-4 in this molecule, would be absent in a DEPT-135 spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) | DEPT-135 |
| C-1 (-CF₃) | 123 - 127 (q, ¹J(C-F) ≈ 280 Hz) | N/A |
| C-2 (-CHOH) | 65 - 70 (q, ²J(C-F) ≈ 30 Hz) | Positive |
| C-3 (-CH₂-) | 25 - 30 | Negative |
| C-4 (-C≡) | 75 - 80 | N/A |
| C-5 (≡C-) | 70 - 75 | Positive |
| C-6 (-CH₃) | 3 - 5 | Positive |
Note: Predicted values and coupling constants are based on typical ranges for similar fluorinated and acetylenic compounds. compoundchem.comlibretexts.org
Fluorine-19 NMR spectroscopy is a highly sensitive technique for the analysis of fluorine-containing compounds. huji.ac.il Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp and well-resolved signals. wikipedia.org The ¹⁹F NMR spectrum of this compound is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. thermofisher.com This signal would likely appear as a doublet due to coupling with the adjacent proton (H-2). The chemical shift of this signal is characteristic of a CF₃ group attached to a carbon bearing a hydroxyl group.
¹⁹F NMR is also a valuable tool for monitoring reactions involving fluorinated compounds. chemrxiv.org The disappearance of the starting material's ¹⁹F signal and the appearance of a new signal corresponding to the product can be used to track the progress of a reaction, making it a powerful technique for in-situ reaction monitoring. researchgate.net
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CF₃ | -75 to -80 | Doublet | ³J(F-H) ≈ 7 |
Note: Chemical shifts are referenced to CFCl₃. Predicted values are based on typical ranges for similar trifluoromethyl groups.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.
The IR spectrum of this compound is expected to show a prominent broad absorption band in the region of 3600-3200 cm⁻¹. This band is characteristic of the O-H stretching vibration of the alcohol functional group. libretexts.orglibretexts.org The broadening of this peak is due to intermolecular hydrogen bonding. In a dilute solution in a non-polar solvent, a sharper, less intense peak may be observed around 3600 cm⁻¹ corresponding to the free, non-hydrogen-bonded O-H stretch. msu.edu
The carbon-carbon triple bond (C≡C) of the alkyne group is expected to show a weak to medium absorption band in the region of 2260-2100 cm⁻¹. orgchemboulder.comlibretexts.org For a terminal alkyne, this stretch is typically observed, though its intensity can be weak. libretexts.orgspectroscopyonline.com
The carbon-fluorine (C-F) bonds of the trifluoromethyl group will exhibit strong absorption bands in the fingerprint region of the IR spectrum, typically between 1350 and 1100 cm⁻¹. Due to the presence of multiple C-F bonds, several strong, sharp bands are expected in this region, which are characteristic of the CF₃ group.
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Alcohol (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |
| Alkyne (-C≡C-) | C≡C Stretch | 2260 - 2100 | Weak to Medium |
| Trifluoromethyl (-CF₃) | C-F Stretch | 1350 - 1100 | Strong, Sharp |
| Alkane (C-H) | C-H Stretch | 3000 - 2850 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.
Ionization of the molecule, typically through electron impact (EI), would lead to the formation of a radical cation. This high-energy species would then undergo various fragmentation pathways, breaking at the weakest bonds to form more stable carbocations and neutral radicals. The resulting fragments are detected by the mass spectrometer, and their m/z values provide clues to the original structure.
Expected Fragmentation Patterns:
Based on the structure of this compound, several characteristic fragmentation patterns could be anticipated:
Alpha-Cleavage: The bond between the carbon bearing the hydroxyl group (C2) and the adjacent carbon (C3) is a likely site for cleavage. This would result in the loss of a propargyl radical (•CH2C≡CCH3) or a trifluoromethyl radical (•CF3).
Loss of Water: Alcohols frequently undergo dehydration, leading to the loss of a water molecule (H2O), which would be observed as a peak at M-18.
Cleavage adjacent to the trifluoromethyl group: The strong electron-withdrawing nature of the trifluoromethyl group would influence fragmentation, potentially leading to cleavage of the C1-C2 bond.
Fragmentation of the alkyne: The triple bond could also be a site of fragmentation, leading to various smaller charged species.
A hypothetical data table of potential major fragments for this compound is presented below. It is important to note that this is a theoretical representation and has not been confirmed by experimental data.
| m/z (Hypothetical) | Possible Fragment Ion | Neutral Loss |
| 152 | [M]+• | - |
| 134 | [M - H2O]+• | H2O |
| 113 | [M - CH2CCH3]+ | •CH2C≡CCH3 |
| 83 | [M - CF3]+ | •CF3 |
| 69 | [CF3]+ | •CH(OH)CH2C≡CCH3 |
Advanced Spectroscopic Techniques for Elucidating Complex Structural Features
While standard spectroscopic methods like NMR and IR provide foundational structural information, advanced techniques can offer deeper insights into the complex features of this compound, such as its three-dimensional structure and intramolecular interactions.
Potential Advanced Spectroscopic Applications:
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.
COSY: Would establish the connectivity between protons, for example, showing the coupling between the proton on C2 and the methylene protons on C3.
HSQC: Would correlate the proton signals with their directly attached carbon atoms.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments could provide information about the spatial proximity of different protons within the molecule, aiding in the determination of its preferred conformation.
Vibrational Circular Dichroism (VCD) or Raman Optical Activity (ROA): If the compound is chiral, these techniques could be used to determine its absolute configuration by comparing the experimental spectra with theoretical calculations.
Computational Spectroscopy: In conjunction with experimental data, computational methods like Density Functional Theory (DFT) can be used to predict spectroscopic properties (NMR chemical shifts, IR frequencies, etc.). A strong correlation between the calculated and experimental spectra would provide a high degree of confidence in the proposed structure.
Without access to specific research on this compound, the application of these advanced techniques remains speculative. However, they represent the modern arsenal available to chemists for the complete and unambiguous structural elucidation of complex organic molecules.
Computational and Theoretical Investigations of 1,1,1 Trifluorohex 4 Yn 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental properties of molecules. These methods solve approximations of the Schrödinger equation to determine molecular electronic structure and predict various chemical phenomena.
The electronic structure of 1,1,1-Trifluorohex-4-yn-2-ol is significantly influenced by its distinct functional groups: the trifluoromethyl (-CF3) group, the hydroxyl (-OH) group, and the carbon-carbon triple bond (alkyne).
Inductive Effects : The -CF3 group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. nih.gov This creates a strong dipole moment, with electron density pulled away from the adjacent carbon atom (C2). This inductive effect propagates through the carbon skeleton, influencing the polarity of nearby bonds.
Charge Distribution : The electron-withdrawing nature of the -CF3 group makes the hydroxyl proton more acidic compared to a non-fluorinated analogue. The partial positive charge on the hydrogen of the hydroxyl group is enhanced, which in turn strengthens its ability to act as a hydrogen bond donor. aip.org
Frontier Molecular Orbitals : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich alkyne moiety and the oxygen atom of the hydroxyl group. The LUMO is likely to be centered around the C1-C2 bond and the antibonding orbitals associated with the C-F bonds (σ*C-F), influenced by the electron-deficient nature of the trifluoromethyl group. The introduction of trifluoromethyl groups into aromatic systems has been shown to lower the energy of the LUMO, thereby increasing electron-accepting ability. hhu.de A similar effect can be anticipated here, making the molecule more susceptible to nucleophilic attack at C2.
| Property | Predicted Characteristic for this compound |
| Dominant Inductive Effect | Strong electron withdrawal by the -CF3 group |
| Key Dipole Moment | Significant dipole oriented along the C2-C1 bond |
| HOMO Localization | Primarily on the alkyne (C≡C) and hydroxyl oxygen |
| LUMO Localization | Primarily on antibonding orbitals of the C-F and C-O bonds |
| Acidity | Increased acidity of the hydroxyl proton |
The flexibility of this compound, primarily due to rotation around the C2-C3 single bond, gives rise to multiple conformers with different energies. Computational methods are used to locate the energy minima on the potential energy surface, which correspond to stable conformations. acs.org
For flexible fluorinated alcohols, the relative stability of conformers is determined by a balance of steric hindrance, dipole-dipole interactions, and potential intramolecular hydrogen bonding. nih.gov In analogous molecules like 2,2,2-trifluoroethanol, the gauche conformer is found to be more stable than the trans (or anti) conformer. acs.org This preference is often attributed to stabilizing hyperconjugative interactions or weak intramolecular hydrogen bonds.
For this compound, the key dihedral angle is C1-C2-C3-C4. Different staggered conformations (anti, gauche+, gauche-) would exist. The most stable conformers are likely those that minimize steric repulsion between the bulky trifluoromethyl group and the rest of the molecule, while potentially allowing for a stabilizing intramolecular hydrogen bond between the hydroxyl group and one of the fluorine atoms.
| Conformer | Description of Key Dihedral Angle | Predicted Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |
|---|---|---|---|
| Gauche-1 (IMHB) | O-C2-C1-F and H-O···F interaction | 0.00 (Global Minimum) | Intramolecular H-bond (OH···F) stabilization |
| Anti | -CF3 and propargyl groups are antiperiplanar | ~1.5 - 2.5 | Reduced steric hindrance but lacks IMHB |
| Gauche-2 | -CF3 and propargyl groups are gauche, no IMHB | ~2.0 - 3.5 | Moderate steric strain |
Natural Bond Orbital (NBO) analysis is a powerful method used to study charge transfer and orbital interactions within a molecule, providing a chemical interpretation of the wavefunction. scilit.com It is particularly useful for quantifying the strength of donor-acceptor interactions, such as those involved in hydrogen bonding. uba.ar
In the context of this compound, NBO analysis can be used to investigate the specific orbital interactions that stabilize certain conformations. A key interaction would be the intramolecular hydrogen bond (IMHB) between the hydroxyl group (donor) and a fluorine atom (acceptor). This interaction is characterized by the delocalization of electron density from a lone pair (n) of the fluorine atom into the antibonding orbital (σ*) of the O-H bond. nih.gov
The strength of this nF → σ*OH interaction can be quantified by the second-order perturbation theory energy, E(2). nih.govucla.edu Higher E(2) values indicate a stronger interaction. In related fluorinated alcohols, these interaction energies are significant enough to influence conformational preferences. nih.gov
| Donor NBO | Acceptor NBO | Interaction Type | Typical E(2) Value (kcal/mol) |
|---|---|---|---|
| n(F) | σ(O-H) | OH···F Intramolecular Hydrogen Bond | 1.0 - 4.5 |
| n(O) | σ(C-F) | Anomeric-type Hyperconjugation | 0.5 - 2.0 |
| σ(C-H) | σ*(C-F) | Hyperconjugation | < 1.0 |
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects
While quantum chemical calculations are excellent for studying static structures and energy minima, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. aip.org MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the exploration of the conformational landscape and the influence of the surrounding environment (solvent). acs.org
For a flexible molecule like this compound, MD simulations can map the transitions between different conformational states, revealing the energy barriers and the preferred conformations in solution. The choice of solvent is critical, as it can profoundly alter the conformational equilibrium. nih.gov
In Non-polar Solvents (e.g., hexane, CCl4): Intramolecular interactions, such as the OH···F hydrogen bond, are expected to be more prominent. The solvent does not compete for hydrogen bonding with the solute, thus stabilizing conformers that can form an IMHB.
In Polar, Protic Solvents (e.g., water, methanol): The solvent molecules can act as hydrogen bond donors and acceptors, competing with the intramolecular interactions. aip.org In such environments, the equilibrium may shift towards conformers where the -OH group forms intermolecular hydrogen bonds with the solvent, disrupting the weaker intramolecular OH···F bond. MD studies on other fluoroalcohols in water have shown that the solute can influence the local structure of the solvent. aip.org
In Polar, Aprotic Solvents (e.g., DMSO, acetone): These solvents can accept hydrogen bonds from the -OH group but cannot donate one. This would disrupt the IMHB but in a different manner than protic solvents, potentially leading to a unique conformational population.
MD simulations are therefore essential for bridging the gap between the gas-phase behavior predicted by quantum calculations and the real-world behavior of the molecule in a solution-phase chemical or biological setting.
Theoretical Studies on Intramolecular Hydrogen Bonding (IMHB) in Fluorinated Alcohols
The existence and nature of intramolecular hydrogen bonds involving organically bound fluorine (C-F···H-O) have been a subject of extensive theoretical investigation. nih.gov While fluorine is a weak hydrogen bond acceptor compared to oxygen or nitrogen, the formation of a stable, cyclic pre-organization in a molecule can favor the formation of an IMHB. nih.gov
Theoretical studies on acyclic γ-fluorohydrins and related compounds have provided clear evidence for the existence of stabilizing OH···F interactions. nih.gov These studies use various computational criteria to characterize the hydrogen bond, including geometric parameters and topological analysis of the electron density (using the Quantum Theory of Atoms in Molecules, QTAIM).
Geometric Criteria : A hydrogen bond is indicated by an H···F distance that is shorter than the sum of their van der Waals radii (~2.57 Å) and an O-H···F angle that is greater than 90°. For the conformer of this compound featuring an IMHB, the H···F distance is predicted to be in the range of 2.0–2.4 Å.
Energetics : The strength of the OH···F bond is relatively weak, with calculated energies typically ranging from 1 to 4 kcal/mol. aip.orgacs.org While modest, this energy is often sufficient to make the hydrogen-bonded conformer the most stable one, especially in the gas phase or in non-polar solvents. The energy of the IMHB can be estimated using methods like the "open-closed" method, which compares the energy of the H-bonded conformer to a hypothetical open conformer where the interaction is absent. nih.gov
| Property | Typical Calculated Value Range | Method of Determination |
|---|---|---|
| H···F Bond Distance | 2.0 - 2.4 Å | Geometry Optimization (DFT, MP2) |
| O-H···F Bond Angle | 100 - 140° | Geometry Optimization (DFT, MP2) |
| Bond Energy (ΔE) | 1 - 4 kcal/mol | Conformational Analysis, NBO, QTAIM |
| O-H Stretching Frequency Shift | Red-shift of 20 - 60 cm⁻¹ | Vibrational Frequency Calculation |
The trifluoromethyl group in this compound provides three fluorine atoms that can potentially act as hydrogen bond acceptors. Computational studies would be necessary to determine which C-F bond is preferentially involved and to quantify the precise energetic stabilization conferred by this interaction.
Influence on Hydrogen-Bond Acidity and Donating Capacity
No computational studies were found that specifically calculate or analyze the hydrogen-bond acidity and donating capacity of this compound. Such an analysis would typically involve Density Functional Theory (DFT) calculations to determine parameters like proton affinity, deprotonation energies, and the electronic structure of the hydroxyl group, none of which have been published for this compound.
Reaction Mechanism Elucidation and Transition State Analysis via Computational Methods
There is no available research detailing the computational elucidation of reaction mechanisms involving this compound. This would require in-depth computational studies to map potential energy surfaces, identify transition states, and calculate activation energies for reactions in which this alcohol participates.
Predictive Modeling for Reactivity, Regioselectivity, and Stereoselectivity
The scientific literature lacks any predictive modeling studies that focus on the reactivity, regioselectivity, or stereoselectivity of this compound. Such research would be essential for understanding and predicting its behavior in various chemical transformations.
Future Research Directions for 1,1,1 Trifluorohex 4 Yn 2 Ol
Development of Novel and Sustainable Stereoselective Synthetic Routes
Future research will undoubtedly focus on the development of highly efficient and environmentally benign methods for the synthesis of enantiomerically pure 1,1,1-Trifluorohex-4-yn-2-ol. The presence of a stereocenter bearing a trifluoromethyl group presents a significant synthetic challenge, and overcoming this will require innovative catalytic systems.
One promising direction is the advancement of asymmetric catalytic additions of terminal alkynes to trifluoromethyl ketones. Currently, the development of practical and general zinc-catalyzed enantioselective alkyne additions offers a strong foundation. Future work could explore the use of novel chiral ligands and more sustainable metal catalysts to improve enantioselectivity and reduce catalyst loading and the use of excess reagents, thereby enhancing the atom economy of the transformation.
Furthermore, the principles of green chemistry will be central to the development of new synthetic protocols. This includes the use of safer, low-cost, and eco-friendly reagents and solvents. For instance, exploring enzymatic reductions of the corresponding ketone or kinetic resolutions of the racemic alcohol could offer highly selective and sustainable routes. The development of continuous-flow processes for the synthesis of trifluoromethylated heterocycles has shown promise for scalability and safety, a strategy that could be adapted for the synthesis of this compound.
A key challenge in fluorine chemistry is the often harsh conditions required for fluorination. Future synthetic strategies should aim to incorporate the trifluoromethyl group under mild conditions. Nickel-catalyzed asymmetric reductive cross-coupling of acyl chlorides has emerged as a powerful method for the enantioselective synthesis of α-trifluoromethylated ketones, which are direct precursors to the target alcohol. Refining these methods to be more sustainable, for example by using earth-abundant metal catalysts and minimizing waste, will be a critical area of research.
Table 1: Potential Stereoselective Synthetic Strategies
| Strategy | Catalyst/Reagent | Potential Advantages |
|---|---|---|
| Asymmetric Alkyne Addition | Chiral Zinc-ProPhenol complexes | High enantioselectivity, functional group tolerance |
| Enzymatic Reduction | Alcohol Dehydrogenases | High stereoselectivity, mild conditions, green |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium or Rhodium complexes | High efficiency, operational simplicity |
Exploration of Unprecedented Reactivity Modes and Catalytic Systems
The unique electronic properties conferred by the trifluoromethyl group, combined with the reactivity of the propargyl alcohol moiety, make this compound a fascinating substrate for exploring novel chemical transformations. Future research should venture into uncharted territories of its reactivity, moving beyond established transformations.
Gold and other coinage metal catalysts have shown remarkable utility in activating alkynes towards a variety of nucleophiles. A significant future direction will be the exploration of gold-catalyzed reactions of this compound. For instance, the hydroxyl group could act as an internal nucleophile or a directing group in intramolecular cyclization reactions, providing access to novel trifluoromethylated heterocycles. The development of gold-catalyzed hydrofluorination of propargyl alcohols, promoted by fluorine-hydrogen bonding, provides a direct route to 3-fluoroallyl alcohols, and similar unprecedented transformations should be explored for this compound.
Ruthenium catalysts also present exciting opportunities. Ruthenium-catalyzed hydroboration of terminal alkynes has been shown to be highly regioselective. Investigating the hydroalkynylation and chloroalkynylation of the internal alkyne in this compound could lead to the synthesis of novel and complex fluorinated enynes. The potential for unorthodox trans-addition modes in such reactions could offer new stereochemical outcomes.
Furthermore, the development of catalytic systems that can selectively functionalize the C-F bonds of the trifluoromethyl group, although challenging, would represent a paradigm shift in fluorinated compound synthesis. While perfluoroalkyl editing of fluoroalkynes has been demonstrated, applying similar principles to the trifluoromethyl group of an alcohol would be a significant breakthrough.
Integration of Advanced Computational Methodologies for Deeper Mechanistic Insight
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for the rational design of improved catalysts and processes. The integration of advanced computational methodologies, particularly Density Functional Theory (DFT), will be indispensable in this regard.
DFT calculations can provide detailed insights into the transition states and intermediates of catalytic cycles, helping to elucidate the factors that control stereoselectivity and reactivity. For example, in the context of gold-catalyzed alkyne functionalization, computational studies can clarify the role of the catalyst, ligands, and counterions in the reaction mechanism. This knowledge can then be used to predict the outcomes of new reactions and to design more efficient catalysts.
Computational modeling can also be used to understand the intrinsic properties of this compound that influence its reactivity. For instance, calculations can predict the acidity of the hydroxyl proton, the electron density distribution around the alkyne, and the stability of potential intermediates. This information is invaluable for predicting how the molecule will behave in different chemical environments and for designing reactions that exploit its unique electronic features.
Moreover, computational studies can aid in the development of sustainable synthetic routes by predicting reaction energetics and identifying pathways that are more energy-efficient and generate less waste. Microkinetic modeling, for instance, can predict reaction barriers and help in the rational design of catalytic systems for desired transformations.
Interdisciplinary Research Integrating Synthesis, Spectroscopy, and Computational Chemistry
The future of research on this compound and related compounds lies in a highly interdisciplinary approach that combines the strengths of synthetic organic chemistry, advanced spectroscopic techniques, and computational modeling. This synergistic approach will be essential for tackling the complex challenges associated with fluorinated molecules.
The synthesis of novel derivatives of this compound will provide a platform for investigating their properties and reactivity. Advanced spectroscopic methods, such as 19F NMR, will be crucial for the characterization of these new compounds and for monitoring the progress of their reactions. Quantitative 19F NMR, for example, offers a powerful tool for the analysis of fluorinated molecules without the need for extensive sample preparation or reference standards.
The integration of experimental and computational data will be particularly powerful. For instance, experimental spectroscopic data can be used to validate and refine computational models of molecular structure and dynamics. Conversely, computational predictions of spectroscopic properties, such as NMR chemical shifts, can aid in the identification and characterization of new compounds and reaction intermediates.
A combined experimental and computational approach can also be used to study the noncovalent interactions involving the fluorine atoms of this compound. Understanding these interactions is critical for predicting the conformational preferences of the molecule and its interactions with other molecules, which is of fundamental importance in areas such as drug design and materials science.
Q & A
Basic: What are the primary synthetic strategies for 1,1,1-Trifluorohex-4-yn-2-ol, and how are reaction conditions optimized?
Answer:
The synthesis typically involves trifluoroethylation of a propargyl alcohol precursor followed by alkyne functionalization . Key steps include:
- Step 1: Trifluoroethylation using CF₃-containing reagents (e.g., trifluoroacetic anhydride) under basic conditions (e.g., K₂CO₃ in THF).
- Step 2: Alkyne coupling via Sonogashira or Cadiot-Chodkiewicz reactions using Pd catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (0–60°C).
Optimization focuses on solvent selection (polar aprotic solvents like DMF enhance yields) and inert atmosphere to prevent alkyne oxidation. Microwave-assisted synthesis reduces reaction times by 50–70% compared to conventional heating .
Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Answer:
- ¹H/¹³C/¹⁹F NMR: ¹⁹F NMR is critical for characterizing the trifluoromethyl group (δ ≈ -60 to -70 ppm). Spin-spin coupling between fluorine and adjacent protons (³J₆F-H ~8–12 Hz) complicates splitting patterns; deuterated solvents (CDCl₃) improve resolution.
- IR Spectroscopy: Confirms hydroxyl (3200–3600 cm⁻¹) and alkyne (~2100 cm⁻¹) stretches.
- Mass Spectrometry (HRMS): ESI or EI modes validate molecular weight (C₆H₇F₃O: exact mass 158.04 g/mol).
- X-ray Crystallography: Resolves stereochemistry if crystalline derivatives are synthesized .
Advanced: How can solvent-free or microwave-assisted methods enhance the synthesis of this compound?
Answer:
- Microwave-Assisted Synthesis: Accelerates kinetics via rapid, uniform heating. For example, coupling reactions under microwave irradiation (100–300 W, 10–30 minutes) achieve 80–90% yields. Monitor temperature to avoid decomposition of the alkyne moiety .
- Solvent-Free Methods: Eliminate solvent interactions, improving atom economy. Neat reactions at 80–100°C yield 85–88% in 2–4 hours. Exothermic reactions require careful thermal monitoring .
Advanced: How should researchers resolve contradictory NMR data arising from fluorine spin-spin coupling?
Answer:
Fluorine-proton coupling complicates ¹H NMR interpretation. Mitigation strategies include:
- Decoupling Experiments: ¹H{¹⁹F} decoupling suppresses splitting, clarifying proton signals.
- 2D NMR (HSQC/HMBC): Maps coupling networks to assign overlapping signals.
- Computational Validation: DFT calculations (B3LYP/6-311+G(d,p)) predict coupling constants to cross-validate experimental data .
Advanced: What computational approaches predict the regioselectivity of this compound in cycloaddition reactions?
Answer:
- Frontier Molecular Orbital (FMO) Analysis: DFT at the M06-2X/def2-TZVP level calculates HOMO/LUMO energies to predict reactivity in [2+2] or [4+2] cycloadditions.
- Solvent Modeling: Polarizable Continuum Model (PCM) accounts for solvent effects (e.g., THF vs. DCM).
- Transition State Analysis: Intrinsic Reaction Coordinate (IRC) calculations identify regioselectivity drivers (e.g., electron-withdrawing CF₃ group directing nucleophilic attack) .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, chemical goggles, and flame-resistant lab coats.
- Ventilation: Use fume hoods to maintain airborne exposure ≤0.1 ppm.
- Storage: Under nitrogen at 2–8°C to inhibit decomposition.
- Spill Management: Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as fluorinated waste .
Table 1: Comparison of Synthetic Methods for Fluorinated Alcohol Derivatives
| Method | Advantages | Limitations | Yield Range | Key References |
|---|---|---|---|---|
| Conventional Coupling | High reproducibility | Long reaction times (12–24 h) | 70–85% | |
| Microwave-Assisted | Rapid synthesis (0.5–2 h) | Equipment dependency | 80–90% | |
| Solvent-Free | Eco-friendly, low waste | Limited to thermally stable substrates | 75–88% |
Key Takeaways for Researchers
- Experimental Design: Prioritize ¹⁹F NMR and DFT calculations to address fluorine-related ambiguities.
- Advanced Techniques: Integrate microwave or solvent-free methods to improve efficiency.
- Safety: Adhere to fluorinated compound handling protocols to mitigate health risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
